molecular formula C11H9NO4 B15360272 Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate

Cat. No.: B15360272
M. Wt: 219.19 g/mol
InChI Key: NGIRIUDWRXAUHZ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as indole or its derivatives.

  • Oxidation: The indole ring undergoes oxidation to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the indole ring, introducing additional functional groups.

  • Reduction: Reduction reactions can reduce the dioxo functionality to diols or other reduced forms.

  • Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound is structurally similar but lacks the dioxo functionality.

  • Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another related compound with a different heterocyclic structure.

Uniqueness: Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is C10H9N1O4C_{10}H_{9}N_{1}O_{4}, and it features both a dioxo and a carboxylate functional group, which are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific proteases, which are vital for viral replication. For instance, it has been tested against the SARS-CoV-2 main protease (Mpro), demonstrating significant inhibition efficacy in vitro .
  • Anti-inflammatory Effects :
    • Studies indicate that compounds similar to this compound exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation .
  • Antitumor Activity :
    • There is evidence suggesting that this class of compounds can interfere with tumor cell proliferation and migration through the inhibition of key signaling pathways such as the Src family kinases .

Case Studies

  • SARS-CoV-2 Protease Inhibition :
    • A study demonstrated that derivatives of this compound significantly inhibited the SARS-CoV-2 main protease (Mpro), leading to improved survival rates and reduced viral loads in infected mice .
  • Anti-tuberculosis Activity :
    • Another research highlighted the potential of this compound in anti-tuberculosis applications, showcasing its ability to inhibit the growth of Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

StudyBiological ActivityIC50 ValueReference
Inhibition of SARS-CoV-2 MproSignificant inhibition0.035 μM
Anti-tuberculosisGrowth inhibitionNot specified
Cytotoxicity in cancer cellsInduced apoptosisVariable across cell lines

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 1-methyl-2,3-dioxoindole-6-carboxylate

InChI

InChI=1S/C11H9NO4/c1-12-8-5-6(11(15)16-2)3-4-7(8)9(13)10(12)14/h3-5H,1-2H3

InChI Key

NGIRIUDWRXAUHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)C1=O

Origin of Product

United States

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